molecular formula C9H10N2 B1287158 (S)-3-(1-aminoethyl)benzonitrile CAS No. 127852-22-6

(S)-3-(1-aminoethyl)benzonitrile

Cat. No.: B1287158
CAS No.: 127852-22-6
M. Wt: 146.19 g/mol
InChI Key: UTDRNGQVIRUPOC-ZETCQYMHSA-N
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Description

(S)-3-(1-Aminoethyl)benzonitrile (CAS: 127852-22-6) is a chiral benzonitrile derivative featuring an (S)-configured aminoethyl substituent at the meta position of the benzene ring. Its molecular formula is C₉H₁₀N₂, with a molecular weight of 146.19 g/mol. This compound is of significant interest in pharmaceutical synthesis, particularly as a precursor for bioactive molecules.

Properties

IUPAC Name

3-[(1S)-1-aminoethyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c1-7(11)9-4-2-3-8(5-9)6-10/h2-5,7H,11H2,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDRNGQVIRUPOC-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC(=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610425
Record name 3-[(1S)-1-Aminoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127852-22-6
Record name 3-[(1S)-1-Aminoethyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127852-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(1S)-1-Aminoethyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-aminoethyl)benzonitrile typically involves the reaction of a suitable precursor with an amine source. One common method is the reductive amination of 3-cyanobenzaldehyde with (S)-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-aminoethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitrile oxides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(S)-3-(1-aminoethyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(1-aminoethyl)benzonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary, but it often acts by binding to specific sites on proteins or nucleic acids, altering their function or activity.

Comparison with Similar Compounds

Enantiomers and Salt Forms

The stereochemistry and salt derivatives of (S)-3-(1-aminoethyl)benzonitrile significantly influence its physicochemical and biological properties:

Compound Name CAS Number Molecular Formula Similarity Score Key Properties/Applications
This compound 127852-22-6 C₉H₁₀N₂ 0.96 Base compound; chiral intermediate in drug synthesis
(R)-3-(1-Aminoethyl)benzonitrile 210488-53-2 C₉H₁₀N₂ 0.96 Opposite enantiomer; potential differences in receptor binding
This compound HCl 2741870-03-9 C₉H₁₁ClN₂ 1.00 Enhanced solubility; stable salt form for pharmaceutical formulations

Key Insight : The (S)-enantiomer is often preferred in asymmetric synthesis due to its compatibility with enzymatic systems (e.g., transaminases) . The hydrochloride salt form improves stability and bioavailability compared to the free base .

Substituted Ethyl Groups: Trifluoroethyl Analogs

The trifluoroethyl analog, (S)-3-(1-amino-2,2,2-trifluoroethyl)benzonitrile (CAS: 1213470-65-5), demonstrates how fluorination alters properties:

Property This compound (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile
Molecular Formula C₉H₁₀N₂ C₉H₇F₃N₂
Molecular Weight 146.19 g/mol 200.16 g/mol
Lipophilicity (LogP) ~1.2 (estimated) ~2.5 (higher due to -CF₃ group)
Metabolic Stability Moderate Enhanced (fluorine reduces oxidative metabolism)

Key Insight : The trifluoroethyl substitution increases lipophilicity and metabolic stability, making it advantageous in CNS-targeting drugs .

Positional Isomers and Functional Group Variants

Comparing meta- vs. para-substituted analogs and ester/nitrile functional groups:

Compound Name CAS Number Substituent Position Functional Group Applications
This compound 127852-22-6 meta Nitrile Drug intermediates, catalysis
(S)-Methyl 4-(1-aminoethyl)benzoate 222714-37-6 para Ester Prodrug design; esterase-activated delivery
3-(1-Hydroxy-1-methylethyl)benzonitrile - meta Hydroxyl/Nitrile Flavor chemistry (volatile compound in coffee)

Key Insight: The meta-substituted nitrile in this compound offers distinct electronic effects compared to para-substituted esters, influencing reactivity and interaction with biological targets .

Structural Analogs in Drug Discovery

Benzonitrile derivatives are prominent in therapeutic agents. Key examples include:

  • 5FB (4-{4-[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy}-3-(trifluoromethyl)benzonitrile): Targets estrogen-related receptor alpha (ERRα) via hydrogen bonds with ARG 372 . Unlike this compound, 5FB’s thiazolidinone moiety enables kinase inhibition .
  • Isoquinoline Derivatives (e.g., (S)-3-(1-aminoethyl)-8-pyrimidinyl-2-phenylisoquinoline-1(2H)-one): Exhibits antitumor activity (IC₅₀: <10 μM in cancer cell lines) . The pyrimidinyl group enhances DNA intercalation compared to the simpler benzonitrile scaffold .

Biological Activity

(S)-3-(1-aminoethyl)benzonitrile, a chiral compound with significant biological implications, has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an aminoethyl side chain attached to a benzonitrile moiety. The compound's chirality contributes to its unique interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Its mechanism involves:

  • Receptor Binding : The compound acts as a ligand for various receptors, modulating their activity. This is crucial for its potential therapeutic effects.
  • Enzyme Interaction : It may inhibit or activate enzymes involved in key metabolic pathways, influencing cellular functions.

Biological Activity and Therapeutic Potential

Research has indicated that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties, making them potential candidates for treating infections caused by resistant strains .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, derivatives have demonstrated significant cytotoxic effects against breast cancer cells .
  • Neurological Effects : The compound's ability to interact with neurotransmitter receptors positions it as a candidate for developing treatments for neurological disorders.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

  • Anticancer Efficacy : A study evaluated the cytotoxic effects of various derivatives on MCF-7 breast cancer cells, revealing that some exhibited over 90% inhibition of cell viability .
  • Enzyme Inhibition Studies : Research focused on the inhibitory effects of related compounds on aromatase and steroid sulfatase activities in JEG-3 cells, highlighting their potential as therapeutic agents in hormone-dependent cancers .
  • Microbial Resistance : Investigations into the antimicrobial properties of structurally similar compounds showed promising results against multidrug-resistant bacterial strains .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibitory effects against resistant bacterial strains
AnticancerSignificant cytotoxicity in MCF-7 breast cancer cells
Neurological ModulationPotential interaction with neurotransmitter receptors

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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